Methyl 6-methylnicotinate 1-oxide
Overview
Description
Methyl 6-methylnicotinate 1-oxide is an organic compound with the molecular formula C8H9NO3 It is a derivative of nicotinic acid and is characterized by the presence of a methoxycarbonyl group and a methyl group attached to the pyridine ring, along with an oxide group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methylnicotinate 1-oxide can be synthesized through several methods. One common approach involves the oxidation of methyl 6-methylnicotinate using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the esterification of 6-methylnicotinic acid followed by oxidation. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methylnicotinate 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the amine group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 6-methylnicotinate 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 6-methylnicotinate 1-oxide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound may interact with enzymes and receptors involved in these processes, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used for its vasodilatory effects.
6-Methylnicotinic acid: The parent acid from which methyl 6-methylnicotinate is derived.
Nicotinic acid: A well-known compound with various biological activities.
Uniqueness
Methyl 6-methylnicotinate 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 6-methyl-1-oxidopyridin-1-ium-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-4-7(5-9(6)11)8(10)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCFWXZXGFFKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C(=O)OC)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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